The compound 8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule primarily studied for its potential applications in the pharmaceutical and biochemical fields. This compound belongs to the class of purine derivatives, which are essential in various biological processes.
This compound is cataloged under several identifiers, including its CAS number and molecular formula. It is available for research purposes from various chemical suppliers, such as Evita Chem and BenchChem, which provide detailed specifications and synthesis methods for researchers interested in this compound.
The IUPAC name for this compound is 2-(3-hydroxypropyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione, indicating its classification within purine derivatives. Its molecular formula is , with a molecular weight of approximately 353.4 g/mol.
The synthesis of 8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may also involve purification steps such as crystallization and chromatography to isolate the desired product from by-products and unreacted materials. Advanced techniques like automated reactors may be employed for large-scale production to ensure consistent quality and yield.
The molecular structure of 8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be represented using various chemical notation systems:
InChI=1S/C18H19N5O3/c1-12-11-22-14-15(19-17(22)23(12)13-7-4-3-5-8-13)20(2)18(26)21(16(14)25)9-6-10-24/h3-5,7-8,11,24H,6,9-10H2,1-2H3
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4CCCO)C)N(C2=O)C
These representations highlight the compound's complex ring structure and functional groups that contribute to its properties and reactivity.
The compound's molecular weight is approximately 353.4 g/mol. Its structural complexity is indicative of its potential biological activities.
8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or alter its properties for specific applications.
The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors within cells. While specific pathways may vary depending on the application:
Detailed studies are necessary to elucidate the precise mechanisms underlying its biological effects .
The physical properties include:
Key chemical properties include:
These properties are crucial for determining the practical uses of the compound in research settings.
The primary applications of 8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are found in scientific research:
Its unique structure makes it a valuable candidate for further exploration in drug discovery and development efforts aimed at treating complex diseases .
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: